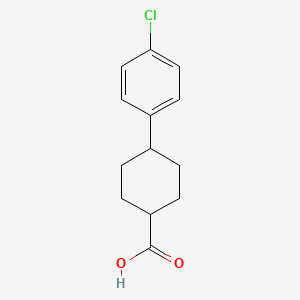

4-(4-Chlorophenyl)cyclohexanecarboxylic acid

Descripción general

Descripción

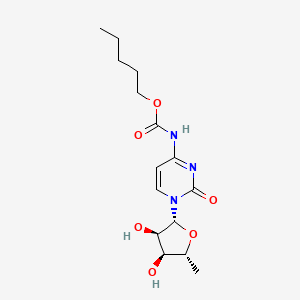

4-(4-Chlorophenyl)cyclohexanecarboxylic acid is a chemical compound with the molecular formula C13H15ClO2 . It is used as a reactant in the synthesis of novel hydrazone derivatives as antimicrobial agents .

Molecular Structure Analysis

The molecular structure of 4-(4-Chlorophenyl)cyclohexanecarboxylic acid consists of a cyclohexane ring attached to a carboxylic acid group and a 4-chlorophenyl group . The average mass of the molecule is 238.710 Da .Chemical Reactions Analysis

4-(4-Chlorophenyl)cyclohexanecarboxylic acid is known to be used as a reactant in the synthesis of novel hydrazone derivatives, which have antimicrobial properties .Physical And Chemical Properties Analysis

4-(4-Chlorophenyl)cyclohexanecarboxylic acid is an off-white powder . It has a molecular weight of 238.71 . The compound’s SMILES string is OC(=O)C1CCC(CC1)c2ccc(Cl)cc2 .Aplicaciones Científicas De Investigación

Crystallography

The crystal structure of 4-(4-chlorophenyl)cyclohexane-1-carboxylic acid has been studied and published . This research provides valuable information about the molecular structure and arrangement of the compound, which can be useful in various fields such as material science, pharmaceuticals, and chemical engineering .

Synthesis of Novel Hydrazone Derivatives

This compound is used as a reactant in the synthesis of novel hydrazone derivatives . These derivatives have shown potential as antimicrobial agents, providing a new avenue for the development of antibiotics .

Impurity of Atovaquone

4-(4-Chlorophenyl)cyclohexanecarboxylic acid is an impurity of Atovaquone , a hydroxynaphthoquinone derivative that inhibits mitochondrial electron transport and possesses antipneumocystic activity . Understanding the properties and behavior of this impurity can help improve the purity and efficacy of Atovaquone.

Chemical Research

As a chemical compound with a specific molecular structure, 4-(4-Chlorophenyl)cyclohexanecarboxylic acid is of interest in chemical research. Its properties can be studied and compared with other similar compounds to gain insights into chemical behaviors and reactions .

Pharmaceutical Research

In pharmaceutical research, this compound can be used as a starting material or intermediate in the synthesis of various drugs . Its properties such as solubility, stability, and reactivity can affect the final product’s properties .

Material Science

In material science, the compound’s crystal structure can be used to study and develop new materials with desired properties . For example, its crystal structure can provide insights into how to design materials with similar structures but different properties .

Safety and Hazards

Mecanismo De Acción

Target of Action

4-(4-Chlorophenyl)cyclohexanecarboxylic acid is primarily an impurity of Atovaquone . Atovaquone is a hydroxynaphthoquinone derivative that inhibits mitochondrial electron transport .

Mode of Action

As an impurity of Atovaquone, 4-(4-Chlorophenyl)cyclohexanecarboxylic acid may share similar interactions with its targets. Atovaquone works by inhibiting the mitochondrial electron transport chain, which disrupts the energy production of the cells .

Biochemical Pathways

Atovaquone is known to inhibit the cytochrome bc1 complex (Complex III) in the mitochondrial electron transport chain .

Pharmacokinetics

It is slightly soluble in organic solvents such as chloroform, dmso, and methanol . This suggests that it may have similar bioavailability properties to other lipophilic compounds.

Result of Action

Atovaquone is known to disrupt the energy production of cells by inhibiting the mitochondrial electron transport chain .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-(4-Chlorophenyl)cyclohexanecarboxylic acid. For instance, it is stable under normal temperatures but may decompose to produce toxic gases when heated . It should be stored in a sealed container in a dry environment, away from heat sources and flammable materials .

Propiedades

IUPAC Name |

4-(4-chlorophenyl)cyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClO2/c14-12-7-5-10(6-8-12)9-1-3-11(4-2-9)13(15)16/h5-9,11H,1-4H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXXDIEYTMQYWJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C2=CC=C(C=C2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80964358 | |

| Record name | trans-4-(4-Chlorophenyl)cyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80964358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

95233-37-7, 49708-81-8 | |

| Record name | 4-(4-Chlorophenyl)cyclohexanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95233-37-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | trans-4-(4-Chlorophenyl)cyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80964358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexanecarboxylic acid, 4-(4-chlorophenyl)-, trans | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.191 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(4-chlorophenyl)cyclohexane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Q & A

Q1: What are some of the recent applications of 4-(4-Chlorophenyl)cyclohexanecarboxylic acid in organic synthesis?

A1: 4-(4-Chlorophenyl)cyclohexanecarboxylic acid serves as a valuable building block in organic synthesis. Recent research highlights its use as a starting material for the synthesis of novel (E)-4-(substitutedphenyl)-N'-(1-phenylethylidene)cyclohexanecarbohydrazide derivatives []. These derivatives demonstrated promising in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria. This highlights the potential of utilizing 4-(4-Chlorophenyl)cyclohexanecarboxylic acid as a scaffold for developing new antibacterial agents.

Q2: How does the recent discovery of a novel atovaquone synthesis impact the use of 4-(4-Chlorophenyl)cyclohexanecarboxylic acid?

A2: Atovaquone, an important anti-pneumocystic agent, relies on 4-(4-Chlorophenyl)cyclohexanecarboxylic acid as a key precursor in its synthesis [, ]. The recent development of a more efficient and sustainable manufacturing route for atovaquone directly impacts the use of this acid. This new process, employing readily available starting materials and avoiding expensive reagents, significantly improves the yield and cost-effectiveness of atovaquone production. Consequently, this advancement emphasizes the continued importance of 4-(4-Chlorophenyl)cyclohexanecarboxylic acid in pharmaceutical synthesis while highlighting the ongoing efforts to optimize its utilization for producing essential medications like atovaquone.

Q3: What is the significance of the structural characterization of the (E)-4-(substitutedphenyl)-N'-(1-phenylethylidene)cyclohexanecarbohydrazide derivatives synthesized from 4-(4-chlorophenyl)cyclohexanecarboxylic acid?

A3: The synthesis and characterization of novel (E)-4-(substitutedphenyl)-N'-(1-phenylethylidene)cyclohexanecarbohydrazide derivatives from 4-(4-chlorophenyl)cyclohexanecarboxylic acid mark a significant step in exploring new chemical entities with potential biological activities []. These derivatives' structures were rigorously confirmed using various spectroscopic techniques, including H NMR, IR, and mass spectrometry. Establishing the structures of these compounds is crucial for understanding their structure-activity relationships and guiding the development of more potent and selective antibacterial agents in the future.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

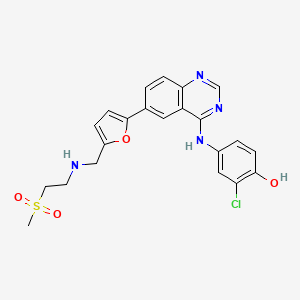

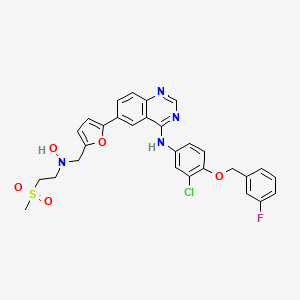

![N-[3-Chloro-4-[(4-fluorophenyl)methoxy]phenyl]-6-[5-[[[2-(methylsulfonyl)ethyl]amino]methyl]-2-furanyl]-4-quinazolinamine](/img/structure/B601156.png)

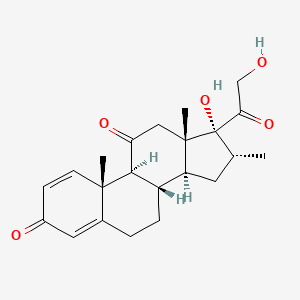

![4-[(4-Bromophenyl)-(1,2,4-triazol-1-yl)methyl]benzonitrile](/img/structure/B601165.png)